molecular formula C10H6N2O4 B6595378 Dinitronaphthalene CAS No. 24934-47-2

Dinitronaphthalene

Cat. No. B6595378
CAS RN: 24934-47-2
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Patent
US04026944

Procedure details

88 g of dinitro naphthalene with a content of 89.8% by weight of 1,8-dinitro naphthalene, 7.8% by weight of 1,5- and 1,3-dinitro naphthalene, less than 0.1% by weight each of 1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene, 1,7- , 1,6- and 1,4-dinitro naphthalene, α-nitro-naphthalene as well as less than 0.4% by weight of other unknown impurities, were hydrogenated, in a 0.7 liter stirrer autoclave, in 300 ml of toluene in the presence of 4 g of 1% by weight catalyst of platinum on activated charcoal, at a temperature of 50° C. and a constant hydrogen pressure of 10 bars. Hydrogenation was completed after 10 hours, the reaction solution was filtered off from the catalyst and fractionally distilled in vacuo. 49 g of 1,8-diamino naphthalene of 98-99% purity were obtained in the boiling range 140°-142° C. at a pressure of 0.2 mm Hg; this corresponds to a yield of 86% of the theory.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,5- and 1,3-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,6- and 1,4-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C1C=CC2C(=CC=CC=2)C=1[N+]([O-])=O)([O-])=O.[N+:17]([C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[N+:30]([O-])=O)[CH:23]=[CH:22][CH:21]=1)([O-])=O.[N+](C1C2C(=CC=CC=2)C=CC=1)([O-])=O.[H][H]>C1(C)C=CC=CC=1.[Pt]>[NH2:17][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[NH2:30])[CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC(=C12)[N+](=O)[O-]
Name
1,5- and 1,3-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,6- and 1,4-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 50° C.
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered off from the catalyst
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=CC=CC2=CC=CC(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.